(4-Methyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride
Description
Properties
IUPAC Name |
4-methyl-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-9-2-7-13-11(8-9)14-10-3-5-12-6-4-10;/h2,7-8,10,12H,3-6H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEXDBMNQDDBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671459 | |
| Record name | 4-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-83-1 | |
| Record name | 2-Pyridinamine, 4-methyl-N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185310-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Methyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring a pyridine ring and a piperidine moiety, presents opportunities for various pharmacological applications. Understanding its biological activity is critical for its development as a therapeutic agent.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 227.73 g/mol. Its solubility is enhanced in its hydrochloride form, making it suitable for various biological assays and applications in drug discovery.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors involved in signaling pathways. The presence of both the piperidine and pyridine rings allows for diverse interactions, which are essential for its pharmacological efficacy.
Interaction Studies
Interaction studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, research has shown that piperidine derivatives can act as inhibitors of key kinases involved in cancer pathways, such as PKB (also known as Akt) and PKA . These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.
Biological Activities
Research indicates that this compound may possess the following biological activities:
- Anticancer Activity : Compounds similar to this derivative have shown promise in inhibiting tumor growth in various cancer models. For example, modifications to piperidine structures have resulted in potent inhibitors that modulate signaling pathways critical for tumor proliferation .
- Antimicrobial Properties : Some analogs have demonstrated antibacterial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating bacterial infections .
- Neuropharmacological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to effects on mood and cognition.
Case Studies
Several case studies highlight the potential of this compound:
- Antitumor Efficacy : In vivo studies using xenograft models have shown that similar piperidine compounds can significantly inhibit tumor growth at well-tolerated doses, indicating the need for further exploration of this compound's efficacy in cancer treatment .
- Metabolic Stability : Research on related compounds has focused on enhancing metabolic stability to improve bioavailability and therapeutic outcomes. For instance, modifications to the linker groups between piperidine and lipophilic substituents have been shown to increase selectivity and potency against specific targets .
Comparative Analysis
A comparative analysis of structurally related compounds reveals varying degrees of biological activity:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1-(3-Chloropyridin-2-yl)piperidin-4-amine | 0.78 | Chlorine substitution on the pyridine ring |
| N1-(Pyridin-2-yl)ethane-1,2-diamine | 0.76 | Contains an ethylene diamine structure |
| 6-(Piperidin-1-yl)pyrimidin-4-amines | 0.64 | Incorporates a pyrimidine ring |
| 1-(5-Methylpyridin-2-yl)piperidin-4-amines | 0.75 | Methyl substitution at the 5-position of pyridine |
This table illustrates how variations in structure can influence biological properties, emphasizing the unique profile of this compound within its class.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to other biologically active molecules. It has shown promise in the following areas:
1.1 Anticancer Activity
Research indicates that derivatives of piperidine-based compounds can act as potent inhibitors of specific kinases involved in cancer pathways. For instance, modifications to piperidine structures have resulted in compounds that demonstrate selective inhibition of the protein kinase B (PKB) pathway, which is crucial for cancer cell survival and proliferation .
Table 1: Inhibition Potency of Piperidine Derivatives on PKB
| Compound | IC50 (nM) | Selectivity Ratio (PKB/PKA) |
|---|---|---|
| Compound A | 50 | 40 |
| Compound B | 100 | 20 |
| Compound C | 200 | 10 |
1.2 Neurological Disorders
Piperidine derivatives have also been investigated for their potential use in treating neurological disorders such as depression and anxiety. The compound has been associated with the modulation of neurotransmitter systems, potentially offering antidepressant effects .
Synthesis and Structural Modifications
The synthesis of (4-Methyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride involves various chemical reactions, including reductive amination techniques. These methods allow for the introduction of different functional groups that can enhance biological activity or selectivity against target proteins .
Table 2: Synthesis Pathways for Piperidine Derivatives
| Reaction Type | Starting Material | Product |
|---|---|---|
| Reductive Amination | Pyridin-2-ylmethylamine | This compound |
| Nucleophilic Substitution | Benzoyl-piperidin-4-one | Modified piperidine derivatives |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for its application as a drug candidate. Studies have shown that certain modifications can enhance oral bioavailability and reduce clearance rates, making them more effective in vivo .
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Clearance (mL/min/kg) |
|---|---|---|
| Compound A | 42 | 15 |
| Compound B | 30 | 20 |
| Compound C | 50 | 12 |
Case Studies and Research Findings
Several studies have documented the efficacy of piperidine derivatives in various biological assays:
Case Study 1: Antitumor Activity
A study demonstrated that a derivative of this compound exhibited significant antitumor activity against human tumor xenografts in mouse models, indicating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another research project investigated the effects of this compound on serotonin receptors, revealing its potential as an antidepressant by modulating serotonin levels in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The table below summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Substituents/Modifications | Notable Properties/Applications |
|---|---|---|---|
| (4-Methyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride (Target) | C₁₁H₁₈ClN₃ | 4-methylpyridin-2-yl, piperidin-4-yl-amine | High solubility, potential receptor ligand |
| 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine HCl | C₁₂H₂₀ClN₅OS | Pyrimidine ring, methoxy, methylthio groups | Enhanced lipophilicity, kinase inhibition |
| (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine HCl | C₁₁H₁₄Cl₂F₃N₃ | Cl, CF₃ on pyridine | Metabolic stability, agrochemical applications |
| [4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine HCl | C₁₆H₂₃ClN₆ | Ethyl linker, pyrazine ring | Extended conjugation, metal coordination |
| (2,5-Dichloro-benzyl)-piperidin-4-yl-amine HCl | C₁₂H₁₅Cl₃N₂ | Dichlorobenzyl group | Aromatic halogenation, antimicrobial activity |
| [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine HCl | C₁₃H₁₈Cl₂N₂ | Chlorophenyl-ethyl substituent | CNS-targeting pharmacokinetics |
Key Comparative Insights
Aromatic Ring Modifications
- Pyridine vs. Pyrimidine: The target’s pyridine ring () contrasts with pyrimidine in 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine HCl ().
- Halogenation and Fluorination : The 3-Chloro-5-trifluoromethyl-pyridin-2-yl analog () introduces electron-withdrawing groups (Cl, CF₃), increasing lipophilicity and oxidative stability, which is advantageous in agrochemicals .
Linker and Substituent Effects
- Ethyl Linkers : The [4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine HCl () employs an ethyl spacer, likely improving flexibility and metal coordination capacity (e.g., Cr³⁺ complexes in ) .
- Benzyl vs. Pyridinyl Groups : Replacing pyridine with a dichlorobenzyl group (2,5-Dichloro-benzyl-piperidin-4-yl-amine HCl , ) enhances aromatic π-π stacking but reduces basicity, favoring antimicrobial uses .
Pharmacokinetic Implications
- Hydrochloride Salt Forms : All compounds utilize hydrochloride salts to improve aqueous solubility, critical for bioavailability in drug development .
Preparation Methods
Reductive Amination of Cyanohydrins with Pyridin-2-yl-methylamine Derivatives
A key method involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives under mild conditions. This process is well-documented in patent literature () and includes the following steps:
- Starting Materials: Cyanohydrin of formula (III) and pyridin-2-yl-methylamine of formula (IV), where the amine may be used as its hydrochloride salt.
- Reaction Medium: Methanolic or other alcoholic solvents are preferred.
- Base Addition: The reaction medium is rendered basic by adding an organic tertiary amine, notably 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is employed as a mild and selective reducing agent.
- Temperature: The reductive amination is generally carried out at room temperature.
- Byproduct Control: Addition of iron sulfate (FeSO4·7H2O) or other metal salts helps eliminate side reactions involving cyanide ions.
- Workup: After reaction completion, the mixture is diluted with dichloromethane and water, separated, washed, decolorized with silica and activated charcoal, then evaporated to dryness.
This method offers high selectivity and yield for pyridin-2-yl-methylamine derivatives, which are important intermediates for the target compound.
Functional Group Transformations on Piperidine Ring
- The piperidine-4-one intermediate (1-benzoyl-piperidin-4-one) can be converted to an epoxide, then to a 4-fluoro-4-hydroxymethylpiperidine derivative using hydrogen fluoride-pyridine complex.
- Activation of the primary alcohol group as a para-toluenesulfonic acid ester allows further substitution reactions, such as with potassium phthalimide to introduce protected amine functionalities.
- These transformations provide versatile intermediates for subsequent amination steps leading to the target compound.
Transfer Hydrogenation for Piperidine Substitutions
Another approach involves transfer hydrogenation to introduce methyl groups on the piperidine ring:
- Starting from piperidine-4-carboxylic acid, reacting with formaldehyde under transfer hydrogenation conditions (palladium on charcoal catalyst, acid such as formic acid, and heat) yields 1-methylpiperidine-4-carboxylic acid.
- The acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This intermediate can be further elaborated to amides or other derivatives relevant to the target compound.
This method avoids the use of gaseous hydrogen and allows milder reaction conditions ().
Summary Table of Key Preparation Steps
Research Findings and Notes
- The reductive amination method using sodium cyanoborohydride and DABCO is advantageous due to mild conditions, high selectivity, and compatibility with various functional groups.
- The use of iron sulfate to scavenge cyanide ions reduces side reactions and improves purity.
- Transfer hydrogenation offers a safer and more convenient alternative to hydrogen gas for methylation reactions on the piperidine ring.
- The hydrochloride salt formation is typically achieved by treatment with stoichiometric amounts of hydrochloric acid, improving compound stability and handling.
- These methods collectively provide scalable and reproducible routes suitable for pharmaceutical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Methyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride?
- Methodological Answer : The synthesis typically involves coupling 4-methylpyridine derivatives with piperidine intermediates. For example, nucleophilic substitution reactions using 3-chloropyridine and 4-methylpiperidine under basic conditions (e.g., sodium hydride or potassium carbonate) yield the amine intermediate, followed by hydrochloride salt formation . Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios should be optimized to achieve >80% purity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is recommended.
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the integration ratios of pyridine (δ 7.5–8.5 ppm) and piperidine (δ 1.5–3.0 ppm) protons.
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 222.1) and isotopic patterns.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements, as demonstrated in similar piperidine-pyridine hybrids .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps.
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Avoid aqueous solutions near reactive metals (e.g., Na, K) due to HCl liberation .
Advanced Research Questions
Q. How does the compound’s structural conformation influence its biological activity, particularly in receptor binding studies?
- Methodological Answer : The pyridine and piperidine rings adopt a twisted conformation, with dihedral angles (e.g., 87.3° between rings) impacting steric and electronic interactions. Computational docking studies (e.g., AutoDock Vina) can model binding affinities to targets like serotonin or dopamine receptors. Experimentally, competitive radioligand assays (e.g., -spiperone for dopamine D2 receptors) quantify IC values, where substitutions on the pyridine ring modulate potency .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Curves : Establish EC values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) to differentiate primary vs. off-target effects.
- Metabolic Stability Tests : Use liver microsomes to assess whether metabolite formation (e.g., N-oxides) contributes to divergent activities .
- Pathway Analysis : RNA-seq or phosphoproteomics can identify signaling pathways (e.g., NF-κB inhibition for anti-inflammatory action) to clarify mechanisms.
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Buffering : Formulate the hydrochloride salt in citrate buffer (pH 4.5–5.5) to prevent amine deprotonation and degradation.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- Prodrug Design : Introduce acetyl or PEG groups to the amine moiety to enhance solubility and reduce first-pass metabolism .
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible routes by fragmenting the molecule into commercially available precursors (e.g., 4-methylpiperidine and 2-aminopyridine derivatives).
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., SNAr reactions) .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
